8-(4-chlorobenzoyl)-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the coumarin family, which is characterized by a benzene ring fused with an α-pyrone nucleus.
- Coumarins have diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antioxidant, and anticancer properties .
8-(4-chlorobenzoyl)-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one: , is a compound with an interesting structure.
Preparation Methods
- The synthesis of this compound involves an O-acylation reaction .
- Starting with 7-hydroxy-2H-chromen-2-one , it reacts with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour.
- The ester product is obtained in 88% yield .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include chlorobenzoyl chloride , triethylamine , and dichloromethane .
- Major products formed depend on the specific reaction conditions and substituents .
Scientific Research Applications
Chemistry: Coumarins are used as fluorescent chemosensors and building blocks for other compounds.
Biology: Their diverse activities make them valuable for drug discovery and biological studies.
Medicine: Coumarins exhibit anticancer properties through various mechanisms.
Industry: Their applications extend to materials science and beyond.
Mechanism of Action
- The exact mechanism of action for this specific compound may vary.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons for this specific compound, it shares features with other coumarins.
- Similar compounds include 7-hydroxycoumarin derivatives used in anticancer research .
Properties
Molecular Formula |
C25H15ClO4 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
8-(4-chlorobenzoyl)-4-methyl-9-phenylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C25H15ClO4/c1-14-13-20(27)30-24-18(14)11-12-19-22(24)21(15-5-3-2-4-6-15)25(29-19)23(28)16-7-9-17(26)10-8-16/h2-13H,1H3 |
InChI Key |
BJAMHTPWTMMKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.